8-(4-Chlorophenyl)-7-(methoxymethyl)-3-(methylsulfonyl)-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the class of pyrazolotriazines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with various substituents such as a chlorophenyl group, a methanesulfonyl group, a methoxymethyl group, and a phenyl group. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-diazo-4-phenylpyrazolyl chloride with appropriate β-ketosulfones under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolo[4,3-b][1,2,4,5]tetrazine:
Uniqueness
8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl and methoxymethyl groups, in particular, contribute to its solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of 8-(4-CHLOROPHENYL)-3-METHANESULFONYL-7-(METHOXYMETHYL)-4-PHENYL-1H,4H-PYRAZOLO[3,2-C][1,2,4]TRIAZINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H19ClN4O3S |
---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-7-(methoxymethyl)-3-methylsulfonyl-4-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C20H19ClN4O3S/c1-28-12-16-17(13-8-10-15(21)11-9-13)19-22-23-20(29(2,26)27)18(25(19)24-16)14-6-4-3-5-7-14/h3-11,18,22H,12H2,1-2H3 |
InChI Key |
HROHFDGQUFSVKW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C(C(=NNC2=C1C3=CC=C(C=C3)Cl)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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